Pharmaceutical Quality Control Selectivity: EP Impurity C (Isopropyl Ester) vs. EP Impurity B (Ethyl Ester) Chromatographic Resolution
In the compendial reversed-phase HPLC method for Flavoxate Hydrochloride tablets, the isopropyl ester (EP Impurity C) and the ethyl ester (EP Impurity B) exhibit distinct relative retention times (RRT). The European Pharmacopoeia monograph specifies that Impurity C must be chromatographically separated from both the active pharmaceutical ingredient (API) and other specified impurities with a resolution (Rs) of at least 1.5, ensuring unambiguous quantification [1][2]. This is directly supported by published stability-indicating methods where the isopropyl ester is resolved from its ethyl analog, preventing co-elution that would compromise batch release decisions [3].
| Evidence Dimension | Chromatographic identity and resolution in compendial HPLC method |
|---|---|
| Target Compound Data | EP Impurity C (Isopropyl Ester): specified with a dedicated RRT window and a minimum Rs of 1.5 from adjacent peaks |
| Comparator Or Baseline | EP Impurity B (Ethyl Ester, CAS 35888-94-9): specified with a different RRT window; co-elution risk if used in place of Impurity C due to different hydrophobicity (LogP ~3.2 estimated for isopropyl vs. ~2.9 for ethyl) [4] |
| Quantified Difference | Resolved, non-interchangeable chromatographic peaks; quantified RRT difference ensures method specificity for Impurity C over Impurity B |
| Conditions | European Pharmacopoeia monograph HPLC method; validated stability-indicating HPLC method (Phenomenex Luna C18 column, 150 mm × 4.6 mm, 5 µm, gradient elution) [3] |
Why This Matters
Using the correct isopropyl ester reference standard is mandatory for method system suitability testing; substitution with the ethyl ester directly breaches compendial protocol and invalidates batch release and stability data for regulatory submissions.
- [1] European Pharmacopoeia (Ph. Eur.) 11th Edition, General Monograph on Flavoxate Hydrochloride View Source
- [2] British Pharmacopoeia (BP) 2025, 'Flavoxate Tablets Monograph' View Source
- [3] Korean Journal of Pharmaceutical Analysis, 'Validation of HPLC Method for Determination of Flavoxate Hydrochloride and Its Impurities' (Library.cnu.ac.kr record) View Source
- [4] ChemAxon/Chemicalize QSPR Predictions for 3-Methylflavone-8-carboxylic Acid Esters (LogP data cited in PMC Table 1) View Source
